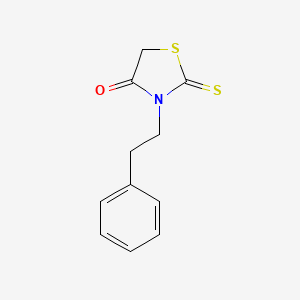

Rhodanine, 3-phenethyl-

説明

Historical Context and Significance of Thiazolidinone Heterocycles

Thiazolidinone heterocycles represent a crucial class of compounds in medicinal chemistry, characterized by a five-membered ring containing both sulfur and nitrogen atoms. orientjchem.org Their versatility and broad range of pharmacological applications have made them a subject of intense research for decades. orientjchem.orgtandfonline.com The thiazolidinone core is a key structural component in several FDA-approved drugs, highlighting its therapeutic relevance. nih.gov The significance of this heterocyclic system was notably amplified with the clinical introduction of the "glitazones" for the treatment of type II diabetes mellitus. ingentaconnect.comnih.govbohrium.com These drugs, which are derivatives of thiazolidine-2,4-dione, firmly established the therapeutic potential of the thiazolidinone scaffold. ingentaconnect.commdpi.com

The chemical versatility of thiazolidinones allows for modifications at various positions on the core structure, which in turn enables the fine-tuning of their biological properties to target specific diseases. orientjchem.org This adaptability has led to the development of a wide array of derivatives with promising therapeutic potential against various conditions, including cancer, inflammation, and microbial infections. orientjchem.orgnih.gov The ongoing research into this nucleus aims to synthesize and design novel compounds with enhanced efficacy and safety profiles. tandfonline.com

Rhodanine (B49660) as a Privileged Scaffold in Drug Discovery and Chemical Modifications

Rhodanine, also known as 2-thioxothiazolidin-4-one, is a subtype of the 4-thiazolidinone (B1220212) family and is recognized as a "privileged scaffold" in medicinal chemistry. ingentaconnect.combenthamdirect.comnih.gov This term is used to describe molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The clinical use of epalrestat (B1671369), a rhodanine derivative, for treating diabetic complications further solidified the importance of this scaffold. ingentaconnect.combenthamdirect.comnih.gov

The rhodanine ring offers several positions for chemical modification, which has led to the synthesis of a vast library of derivatives with a wide spectrum of biological activities. benthamdirect.comresearchgate.netrsc.org The most common modification involves a Knoevenagel condensation at the C5 position with various aldehydes to create 5-arylidenerhodanines. ingentaconnect.comrsc.org Further modifications can be made at the N3 position, allowing for the introduction of different substituents to modulate the compound's properties. ump.edu.pl This structural diversity and the potential for creating multi-targeted agents have made the rhodanine scaffold highly attractive to medicinal chemists. researchgate.net

However, the rhodanine scaffold has also been a subject of scientific debate. Some researchers have classified rhodanine-based compounds as Pan Assay Interference Compounds (PAINS) or "frequent hitters" in high-throughput screening campaigns, suggesting they may exhibit non-specific activity. researchgate.netrsc.org Despite this, interest in rhodanine derivatives remains high, with ongoing research continuing to report novel and specific biological activities, reinforcing its status as a privileged scaffold in the quest for new therapeutic agents. benthamdirect.comrsc.org

Overview of Diverse Biological Activities Associated with Rhodanine Derivatives

The structural versatility of the rhodanine scaffold has given rise to derivatives with an extensive range of biological activities. ingentaconnect.combenthamdirect.combenthamdirect.comnih.gov These compounds have been investigated for their potential application in treating a multitude of diseases. ingentaconnect.combenthamdirect.comresearchgate.net The synthesis of rhodanine derivatives, often guided by high-throughput screening hits, frequently leads to potent and selective modulators of specific enzymes or receptors. ingentaconnect.combenthamdirect.comeurekaselect.com

A significant body of research has demonstrated the efficacy of rhodanine derivatives as:

Antimicrobial Agents: Rhodanine compounds have shown activity against a variety of microorganisms, including multi-drug-resistant Gram-positive bacteria. nih.gov They have been investigated as inhibitors of bacterial enzymes like DNA helicase and penicillin-binding protein (PBP). tandfonline.comresearchgate.net

Antiviral Agents: Derivatives of rhodanine have been identified as inhibitors of viral enzymes crucial for replication, such as HIV-1 integrase and hepatitis C virus (HCV) NS5B polymerase. tandfonline.comrsc.org

Anticancer Agents: Many rhodanine derivatives exhibit potent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov They have been shown to induce apoptosis and inhibit key proteins involved in cancer progression, such as phosphatases of regenerating liver (PRL-3). nih.govresearchgate.net

Antidiabetic Agents: The approved drug epalrestat is a notable example of a rhodanine derivative used to treat diabetic complications by inhibiting aldose reductase. ingentaconnect.combohrium.com

Anti-inflammatory Agents: Certain rhodanine derivatives have demonstrated anti-inflammatory properties. ingentaconnect.comresearchgate.net

Other Activities: The therapeutic potential of rhodanine derivatives extends to other areas, including the treatment of Alzheimer's disease, malaria, and various central nervous system disorders. ingentaconnect.combenthamdirect.comresearchgate.net

The table below summarizes some of the key biological activities associated with the rhodanine scaffold.

| Biological Activity | Target Examples | Reference(s) |

| Antimicrobial | DNA helicase, Penicillin-binding protein (PBP) | tandfonline.comresearchgate.netnih.gov |

| Antiviral | HIV-1 integrase, Hepatitis C virus (HCV) NS5B polymerase | tandfonline.comrsc.org |

| Anticancer | Phosphatase of Regenerating Liver-3 (PRL-3), Tubulin | researchgate.netnih.govresearchgate.net |

| Antidiabetic | Aldose reductase | ingentaconnect.combohrium.com |

| Anti-inflammatory | Various inflammatory mediators | ingentaconnect.comresearchgate.net |

The continued exploration of the rhodanine scaffold and its derivatives holds significant promise for the future of drug discovery and the development of novel treatments for a wide range of human diseases.

Structure

3D Structure

特性

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNFNTKJZYOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192137 | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-20-1 | |

| Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Phenethyl Rhodanine Analogues

General Approaches for Rhodanine (B49660) Core Synthesis

The construction of the rhodanine nucleus can be achieved through several established synthetic routes. A common and historical method, first reported by Marceli Nencki in 1877, involves the reaction of ammonium (B1175870) thiocyanate (B1210189) with chloroacetic acid in water. wikipedia.org Another widely employed approach utilizes the reaction of carbon disulfide, an amine (often ammonia), and chloroacetic acid, which proceeds through a dithiocarbamate (B8719985) intermediate. wikipedia.orgguidechem.com

A notable method for synthesizing the rhodanine core involves the reaction of an amine with carbon disulfide, followed by reaction with an α-haloacetic acid. For instance, reacting an amine with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by the addition of chloroacetic acid, yields the corresponding rhodanine derivative. nih.gov

Furthermore, multicomponent reactions have emerged as efficient strategies for rhodanine synthesis. A three-component reaction of an amine, carbon disulfide, and diethyl acetylenedicarboxylate (B1228247) in a green solvent like polyethylene (B3416737) glycol has been reported to produce rhodanine derivatives. tandfonline.comtandfonline.com Another approach involves the reaction of thiourea (B124793) and thioglycolic acid catalyzed by a protic acid, offering a straightforward and atom-economical route to the rhodanine scaffold. researchgate.netsci-hub.se

These foundational synthetic strategies provide the necessary rhodanine core, which can then be further modified to introduce various substituents, including the phenethyl group at the N-3 position.

Strategies for N-3 Functionalization with Phenethyl Moieties and Related Substituents

The nitrogen atom at position 3 of the rhodanine ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. ekb.egf1000research.com The incorporation of a phenethyl moiety at this position is a common strategy in the design of rhodanine-based bioactive molecules.

Condensation Reactions in Rhodanine Synthesis

Condensation reactions are fundamental to both the synthesis of the rhodanine core and its subsequent N-3 functionalization. In the context of creating N-substituted rhodanines, a primary amine, such as phenethylamine (B48288), can be directly employed in the initial rhodanine synthesis. For example, the reaction of phenethylamine with carbon disulfide and an α-haloacetyl derivative can directly lead to the formation of 3-phenethyl-rhodanine.

A one-pot, three-component reaction provides an efficient route to N-substituted rhodanines. This involves the coupling and cyclization of a primary amine, carbon disulfide, and a suitable chloroacetyl derivative. nih.gov This method is notable for its tolerance of a broad range of functional groups on the primary amine, enabling the synthesis of a diverse library of N-substituted rhodanines, including those with phenethyl and related substituents. nih.gov

The following table summarizes representative examples of N-3 functionalization through condensation reactions.

| Amine Reactant | Reagents | Product | Reference |

| Primary Amine | Carbon Disulfide, Methyl (2-chloroacetyl)carbamate | N-Substituted Rhodanine | nih.gov |

| Cyclohexyl Amine | Carbon Disulfide, Diethyl Acetylenedicarboxylate | N-Cyclohexyl Rhodanine | tandfonline.com |

Microwave-Assisted Synthetic Routes for 3-Substituted Rhodanines

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. youtube.combiotage.com This technology has been successfully applied to the synthesis of rhodanine derivatives, including those substituted at the N-3 position.

Microwave irradiation can significantly reduce reaction times for the synthesis of the rhodanine core and its subsequent derivatization. For instance, the condensation reaction of aromatic amines with di-(carboxymethyl)-trithiocarbonyl to form 3-aryl-2-thioxothiazolidin-4-ones can be efficiently carried out under microwave conditions. nih.gov These intermediates can then be further modified. The use of microwave heating has been shown to be superior to conventional oil bath heating in terms of efficiency for Knoevenagel condensations involving rhodanines. nih.govrsc.org This rapid and efficient heating method allows for the quick generation of libraries of rhodanine derivatives for biological screening. nih.govrsc.org

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes. youtube.com

Improved Yields and Purity: Efficient energy transfer often leads to higher conversion rates and cleaner reaction profiles. youtube.com

Simplified Procedures: The methodology can simplify work-up and purification processes. nih.gov

Green Chemistry Approaches in 3-Phenethyl Rhodanine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like rhodanines. rsc.orgrsc.org

One green approach involves the use of environmentally benign solvents, such as water or polyethylene glycol (PEG). tandfonline.comtandfonline.comrsc.org For example, a three-component reaction of an amine, carbon disulfide, and dialkyl acetylenedicarboxylate has been successfully carried out in PEG under ultrasound irradiation, providing an improved and accelerated conversion compared to conventional methods. tandfonline.comtandfonline.com The use of water as a solvent in the presence of diethylamine (B46881) for a tandem aldol (B89426) condensation-thia-Michael addition has also been reported as a simple and economical route to rhodanine derivatives. rsc.orgrsc.org

Furthermore, solvent-free reaction conditions represent another significant green chemistry strategy. organic-chemistry.org The Knoevenagel condensation, a key reaction for modifying the C-5 position of rhodanines, can be performed under solvent-free conditions, often with microwave irradiation, to afford products in excellent yields. organic-chemistry.org These methods not only reduce environmental impact but also often lead to simpler product isolation and purification.

Chemical Modifications at the C-5 Position of 3-Phenethyl Rhodanines

The methylene (B1212753) group at the C-5 position of the rhodanine ring is highly reactive due to the presence of the adjacent carbonyl and thiocarbonyl groups. ekb.egnih.gov This reactivity makes the C-5 position a prime site for introducing structural diversity into 3-phenethyl rhodanine analogues.

Knoevenagel Condensation for C-5 Arylidene/Heteroarylidene Formation

The Knoevenagel condensation is a widely utilized and efficient method for the functionalization of the C-5 position of rhodanines. ekb.egwikipedia.org This reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically in the presence of a base catalyst, to form a C-5 arylidene or heteroarylidene derivative. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone in the synthesis of a vast number of biologically active rhodanine derivatives.

The reaction is versatile, accommodating a wide range of aromatic and heterocyclic aldehydes. The choice of catalyst and solvent can influence the reaction's efficiency. Weak bases such as piperidine (B6355638), sodium acetate (B1210297), or even baker's yeast are commonly employed as catalysts. researchgate.net The reaction can be carried out in various solvents, including ethanol (B145695), or under solvent-free conditions. organic-chemistry.orgnih.gov The removal of the water by-product can help drive the reaction to completion. thermofisher.com

A typical procedure for the Knoevenagel condensation involves stirring the 3-phenethyl rhodanine with an appropriate aldehyde in a suitable solvent, often with a catalytic amount of a base. nih.gov The reaction progress can be monitored by thin-layer chromatography, and the product is often isolated by simple filtration and purification.

The following table provides examples of aldehydes used in Knoevenagel condensation with rhodanines.

| Aldehyde | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Piperidine | (Z)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one | wikipedia.org |

| Various Benzaldehydes | Ethylenediammonium diacetate | 5-Benzylidene-4-oxo-2-thioxothiazolidine derivatives | nih.gov |

| Terephthalaldehyde | Triethylamine | Rhodanine-containing linear polymer | nih.gov |

Incorporation of Furan (B31954) and other Heterocyclic Ring Systems

The introduction of heterocyclic moieties, particularly furan, onto the 3-phenethyl rhodanine scaffold is a significant strategy in medicinal chemistry to explore new chemical space and modulate biological activity. The primary method for attaching these rings to the rhodanine core is through the Knoevenagel condensation. This reaction typically involves the active methylene group at the C-5 position of the 3-phenethyl rhodanine ring and an appropriate heterocyclic aldehyde. ekb.egsci-hub.se The acidity of the C-5 methylene protons allows for easy deprotonation, creating a nucleophile that attacks the carbonyl carbon of the aldehyde, leading to a 5-ylidene substituted rhodanine derivative after dehydration. ekb.eg

A notable area of research has been the synthesis of 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which have been investigated as potential HIV-1 entry inhibitors. growingscience.com The general synthetic route involves the condensation of 3-phenethyl rhodanine with various substituted furan-2-carbaldehydes. Similarly, other research has focused on synthesizing furan derivatives bearing a rhodanine moiety to target different biological pathways. growingscience.com The synthesis of these compounds often occurs under basic catalysis, utilizing agents like piperidine or sodium acetate in a suitable solvent such as ethanol or acetic acid. mdpi.com

Table 1: Synthesis of Heterocyclic 3-Phenethyl Rhodanine Analogues

| Reactant 1 | Reactant 2 (Heterocyclic Aldehyde) | Reaction Type | Key Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|---|

| 3-Phenethyl rhodanine | 5-(4-chlorophenyl)furan-2-carbaldehyde | Knoevenagel Condensation | Base catalyst (e.g., piperidine), solvent (e.g., ethanol), reflux | 5-((5-(4-chlorophenyl)furan-2-yl)methylene) | growingscience.com |

| 3-Phenethyl rhodanine | 2-Aryl-furan-5-carbaldehyde | Knoevenagel Condensation | Base catalyst, solvent, heating | 5-((2-Aryl-furan-5-yl)methylene) | growingscience.com |

| 3-Aminorhodanine (precursor to N-substituted derivatives) | Pyridine-4-carbaldehyde | Knoevenagel Condensation | Not specified | 5-(pyridin-4-ylmethylene) | f1000research.com |

| 3-Aminorhodanine (precursor to N-substituted derivatives) | Furan-2-carbaldehyde | Knoevenagel Condensation | Not specified | 5-(furan-2-ylmethylene) | f1000research.com |

Structural Characterization Techniques for Novel 3-Phenethyl Rhodanine Derivatives

The definitive identification and structural elucidation of novel 3-phenethyl rhodanine derivatives rely on a combination of modern spectroscopic and analytical techniques. These methods provide crucial information about the molecular framework, connectivity of atoms, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful and commonly used tools for characterizing these compounds. f1000research.comnih.gov

¹H NMR: Provides detailed information about the chemical environment of protons. For 3-phenethyl rhodanine derivatives, characteristic signals include the aromatic protons of the phenethyl group, the ethylenic proton (=CH) formed during the Knoevenagel condensation (typically appearing as a singlet), and protons from any incorporated heterocyclic rings. f1000research.com For example, in some derivatives, the α-hydrogen of the methine group appears as a distinct singlet around 7.58-7.68 ppm. f1000research.com

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. Distinctive signals include those for the thiocarbonyl group (C=S) and the carbonyl group (C=O) within the rhodanine ring, as well as the carbons of the phenethyl and heterocyclic moieties. f1000research.comnih.gov In certain synthesized derivatives, the α-carbon of the methine group resonates around 142.6-143.3 ppm. f1000research.com Spectra are typically recorded on spectrometers operating at frequencies like 400 MHz for ¹H and 100 MHz for ¹³C, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the synthesized compounds and providing evidence of their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also help confirm the proposed structure by showing the loss of specific substructures.

X-Ray Crystallography: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction analysis is the gold standard. nih.gov This technique provides the precise three-dimensional coordinates of each atom in the molecule, revealing detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov Studies on related rhodanine derivatives have utilized this method to characterize isomers and understand their crystal packing, which is often influenced by intermolecular hydrogen bonds. nih.gov

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the theoretically calculated values for the proposed molecular formula, serving as a confirmation of the compound's purity and elemental makeup.

Table 2: Summary of Structural Characterization Techniques

| Technique | Information Obtained | Example Application for Rhodanine Derivatives | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Number, environment, and connectivity of protons. | Identification of signals for phenethyl, rhodanine, and heterocyclic protons; confirmation of the =CH bond formation. | nih.gov, f1000research.com |

| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Detection of carbonyl (C=O) and thiocarbonyl (C=S) carbons in the rhodanine ring and carbons of the substituents. | nih.gov, f1000research.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of the molecular formula and structural fragments. | nih.gov |

| X-Ray Crystallography | Precise 3D molecular structure, bond lengths/angles, and crystal packing. | Unambiguous determination of the structure of isomers and their conformation. | nih.gov |

| Elemental Analysis | Percentage composition of C, H, N, S. | Confirmation of purity and empirical/molecular formula. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Phenethyl Rhodanine Derivatives

Impact of N-3 Phenethyl Substitution on Biological Potency and Selectivity

The phenethyl moiety at the N-3 position of the rhodanine (B49660) ring plays a crucial role in modulating the biological activity of these compounds. The size, lipophilicity, and electronic properties of this substituent can significantly influence how the molecule interacts with its biological targets.

Generally, the presence of a lipophilic group at the N-3 position, such as a phenethyl group, is considered favorable for enhancing the anticancer activity of rhodanine derivatives. This is often attributed to improved cell permeability, allowing the compound to reach its intracellular targets more effectively. For instance, studies on various N-substituted rhodanines have shown that increasing the lipophilicity at this position can lead to enhanced cytotoxic effects. However, there is a delicate balance, as an excessive increase in the size of the N-substituent can sometimes lead to a decrease in activity, likely due to steric hindrance at the target's binding site. Current time information in Chatham County, US.

In the context of opioid receptor modulation, the N-phenethyl substitution has been shown to be a key determinant of activity and selectivity. In a series of morphinan-6-ones, replacing an N-methyl group with an N-phenethyl group enhanced binding affinity and agonist potency at the µ-opioid receptor. nih.govnih.gov This highlights the significant impact that the N-phenethyl group can have on receptor interaction and subsequent biological response. Furthermore, additional substitutions on the aromatic ring of the phenethyl group can fine-tune this activity, suggesting that this part of the molecule interacts with specific subsites within the receptor pocket. mdpi.comresearchgate.net

Role of C-5 Substituents in Modulating Biological Activities in 3-Phenethyl Rhodanines

The C-5 position of the rhodanine ring is another critical site for chemical modification, and the nature of the substituent at this position profoundly impacts the biological activity of 3-phenethyl rhodanine derivatives. This position is often derivatized via Knoevenagel condensation, leading to a diverse array of 5-substituted analogs.

In the realm of anticancer research, 3,5-disubstituted rhodanine derivatives are often found to be more potent than their 3-monosubstituted counterparts. nih.gov For instance, the introduction of a benzylidene moiety at the C-5 position of a 3-substituted rhodanine has been shown to significantly enhance cytotoxicity against various cancer cell lines. nih.gov The electronic properties of the substituent on the C-5-benzylidene ring are also important. Electron-withdrawing groups on this aromatic ring can increase the anticancer activity.

The following table illustrates the impact of C-5 substituents on the anticancer activity of some rhodanine derivatives. While not exclusively 3-phenethyl derivatives, they provide insight into the general SAR at the C-5 position.

| Compound | N-3 Substituent | C-5 Substituent | Cancer Cell Line | IC50 (µM) |

| 1 | Varied | 4-methoxybenzylidene | MCF-7 | - |

| 2 | Varied | 4-chlorobenzylidene | HT-1080 | ~10-60 |

| 3 | Varied | 4-bromobenzylidene | HL-60 | Low µM |

Data is illustrative and compiled from various sources to show general trends. nih.govnih.gov

In the context of antimicrobial activity, derivatives of rhodanine-3-acetic acid with various 5-arylalkylidene substituents have been synthesized and evaluated. These studies revealed that the nature of the C-5 substituent is a key determinant of antibacterial and antimycobacterial activity. For example, a 5-(2-hydroxybenzylidene) group in combination with an N-(4-chlorophenyl)acetamido moiety at the N-3 position resulted in significant activity against Mycobacterium tuberculosis. nih.gov

Influence of Linker Modifications Between the Rhodanine Core and Phenethyl Group

In broader drug discovery, linker design is a critical aspect of developing targeted therapies. The linker can affect a molecule's solubility, stability, and ability to position key pharmacophoric groups in the optimal orientation for target engagement. For 3-phenethyl rhodanine derivatives, modifying the ethyl linker could potentially alter the distance and spatial relationship between the rhodanine and phenyl moieties, which could in turn affect interactions with the binding site of a target protein.

For example, introducing rigidity into the linker, perhaps by incorporating a double bond or a small ring system, could lock the molecule into a more bioactive conformation, leading to enhanced potency. Conversely, increasing the linker's flexibility by extending the carbon chain might allow for better adaptation to a larger or more flexible binding pocket. However, specific studies detailing the systematic modification of the ethyl linker in 3-phenethyl rhodanines and the resulting impact on biological activity are not extensively reported in the currently available literature.

SAR Elucidations in Specific Biological Contexts

SAR in Anticancer Activity

The structure-activity relationship of 3-phenethyl rhodanine derivatives as anticancer agents is a field of active investigation. As previously mentioned, the combination of substitutions at the N-3 and C-5 positions is crucial for potent cytotoxic activity.

Studies have shown that 3,5-disubstituted rhodanines generally exhibit superior anticancer profiles compared to their monosubstituted analogs. nih.gov For instance, in a series of quinazolinone-based rhodanines, compounds with bulky, hydrophobic, and electron-withdrawing substituents on the 3-phenyl ring of the quinazolinone moiety, which is analogous to a substituted phenethyl group, displayed enhanced cytotoxic activity. nih.gov

The following interactive table provides examples of rhodanine derivatives and their anticancer activities, highlighting the importance of substitution patterns.

| Compound ID | N-3 Substituent | C-5 Substituent | Target Cell Line | IC50 (µM) |

| Cmpd 45 | 4-Bromophenyl (on quinazolinone) | Methoxy-benzaldehyde | HL-60 | 1.2 |

| Cmpd 43 | 4-Chlorophenyl (on quinazolinone) | Methoxy-benzaldehyde | HL-60 | - |

| Cmpd 37 | Phenyl (on quinazolinone) | Methoxy-benzaldehyde | HL-60 | - |

| I20 | Phenylacetamide | Benzylidene | A549, PC-3, HepG2 | 7.0-20.3 |

This table is a representative compilation from different studies to illustrate SAR principles. nih.govsemanticscholar.org

Mechanistic studies have revealed that some rhodanine derivatives exert their anticancer effects by inducing apoptosis and triggering oxidative stress in cancer cells. nih.gov Others have been found to act as microtubule-stabilizing agents, similar to the well-known anticancer drug Taxol. semanticscholar.org

SAR in Antiviral Activity

The antiviral potential of rhodanine derivatives, including those with a 3-phenethyl-like scaffold, has been explored against various viruses, notably HIV and Herpes Simplex Virus (HSV). The SAR in this context also points to the importance of the substitution pattern around the rhodanine core.

In one study, a series of rhodanine derivatives were evaluated for their ability to inhibit HIV replication. While not strictly 3-phenethyl derivatives, the study provides valuable insights into the SAR of N-3 and C-5 substituted rhodanines. A parent compound with a specific C-5 substituent demonstrated potent anti-HIV activity with an EC50 in the nanomolar range. nih.gov Modifications at the N-3 position, which in some cases included arylalkyl groups, led to variations in antiviral potency and cytotoxicity.

The table below summarizes the anti-HIV activity of selected rhodanine derivatives.

| Compound | N-3 Substituent | C-5 Substituent | HIV Strain | EC50 (nM) |

| Parent 2 | - | Specific furan-based aldehyde | AD8 | 6.9 |

| Parent 2 | - | Specific furan-based aldehyde | NL4.3 | 4 |

| 9a | Amine derivative | Specific furan-based aldehyde | AD8 | 7.5 |

| 9a | Amine derivative | Specific furan-based aldehyde | NL4.3 | 5.4 |

Data extracted from a study on rhodanine derivatives as anti-HIV agents. nih.gov

These findings suggest that the 3-phenethyl rhodanine scaffold could be a valuable starting point for the design of novel antiviral agents, with further optimization of the N-3 and C-5 substituents potentially leading to highly potent and selective inhibitors.

SAR in Antimicrobial Activity

Rhodanine derivatives have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria and mycobacteria. The SAR for antimicrobial activity again underscores the significance of the substituents at the N-3 and C-5 positions.

In a study of rhodanine-3-acetic acid derivatives, which share a similar N-3 substitution pattern with a linker to a functional group, the nature of this group and the C-5 substituent were critical for antimicrobial efficacy. For instance, an ester derivative, 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate, showed the highest activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of ≥15.62 µM. nih.gov

For antimycobacterial activity, a different substitution pattern was found to be optimal. The compound N-(4-chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide displayed the highest activity against Mycobacterium tuberculosis with MICs in the range of 8-16 µM. nih.gov This indicates that for different microbial species, distinct structural features are required for potent activity.

The following table presents the antimicrobial activity of selected rhodanine-3-acetic acid derivatives, providing a basis for understanding the SAR of related 3-phenethyl rhodanines.

| Compound Type | N-3 Substituent | C-5 Substituent | Microbial Target | MIC (µM) |

| Ester | 2-(4-(Trifluoromethyl)phenoxy)-2-oxoethyl | Unsubstituted | S. aureus | ≥15.62 |

| Amide | 2-(4-Chlorophenylamino)-2-oxoethyl | 2-Hydroxybenzylidene | M. tuberculosis | 8-16 |

| Acid | Carboxymethyl | 2-Hydroxybenzylidene | Nontuberculous mycobacteria | ≥32 |

Data derived from a study on the antimicrobial activity of rhodanine-3-acetic acid derivatives. nih.gov

These findings suggest that by strategic selection of substituents on the phenethyl group at the N-3 position and on an aryl group at the C-5 position, it is possible to develop 3-phenethyl rhodanine derivatives with potent and selective antimicrobial properties.

SAR in Enzyme Inhibition

Research has indicated that increasing the steric bulk of the substituent at the N-3 position can have a notable impact on the biological activity of rhodanine derivatives. For instance, in studies comparing different N-substituents, a general trend has been observed where larger groups can lead to enhanced inhibitory effects. This is often attributed to the ability of the larger substituent to establish more extensive interactions within the binding pocket of the target enzyme.

In a comparative study of 3,5-disubstituted rhodanine derivatives, the influence of the N-3 substituent on anticancer activity was highlighted. While a 2-chlorophenyl group at the N-3 position yielded a compound with significant inhibitory activity against the MCF-7 breast cancer cell line, replacement of this group with a cyclohexyl or a benzyl (B1604629) group resulted in a decrease in inhibitory potency. This suggests that the nature of the aromatic or aliphatic character of the N-3 substituent, as well as its size and conformational flexibility, are key determinants of activity.

A virtual screening study of N-substituted rhodanine derivatives, including those with N-phenylethyl groups, was conducted to predict their activity against Hep-2 human laryngeal adenocarcinoma cells and their affinity for the ATP-binding site of the protein kinase Pim-1. This computational analysis identified specific 3-phenethyl-rhodanine derivatives as having potential cytotoxic activity. Subsequent in vitro testing of selected compounds, while showing lower activity compared to the reference drug cisplatin, confirmed that derivatives with an N-(4-methoxyphenyl)ethyl substituent exhibited notable effects. This highlights the potential of the phenethyl moiety, particularly when further substituted on the phenyl ring, in guiding the design of rhodanine-based inhibitors.

The table below summarizes the findings from a study on N-substituted rhodanines, illustrating the impact of the N-3 substituent on their predicted and observed biological activity.

| Compound ID | N-3 Substituent | C-5 Substituent | Predicted Activity (Virtual Screening) | In Vitro Cytotoxicity (Hep-2 cells) |

| 1 | N-methyl | thiazol-2-yl | Moderate | Lower than cisplatin |

| 2 | N-benzyl | thiazol-4-yl | High | Lower than cisplatin |

| 3 | N-phenylethyl | thiazol-2-yl | High | Notable effect |

| 4 | N-(4-methoxyphenyl)ethyl | thiazol-2-yl | Very High | Most pronounced effect in series |

| 5 | N-4-methylbenzyl | thiazol-4-yl | High | Notable effect |

It is important to note that the broader class of rhodanine derivatives has been shown to inhibit a wide range of enzymes through various mechanisms. These include protein tyrosine phosphatases like PRL-3, fungal protein mannosyl transferase 1 (PMT1), and carbonic anhydrases. The specific contribution of the 3-phenethyl group to the inhibition of these and other enzymes is an area of ongoing research, with the current data suggesting that it is a promising substituent for the development of novel enzyme inhibitors. The flexibility of the ethyl linker in the phenethyl group, combined with the potential for interactions of the terminal phenyl ring, provides a unique structural motif that can be exploited for achieving potent and selective enzyme inhibition.

Biological Activities and Mechanistic Investigations of 3 Phenethyl Rhodanine Derivatives

Anticancer Activity and Cellular Mechanisms

Derivatives of 3-phenethyl rhodanine (B49660) have emerged as a significant class of compounds in anticancer research, demonstrating notable effects on cancer cell proliferation, microtubule dynamics, and cell migration.

Research has shown that 3-phenethyl rhodanine derivatives exhibit considerable antiproliferative activity across a range of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, which incorporate the 3-substituted rhodanine scaffold, have been evaluated for their effects on the proliferation of several human cancer cell lines. One of the most potent compounds in this series, I20 , demonstrated significant antiproliferative activity with IC₅₀ values of 7.0 µM in A549 (lung adenocarcinoma), 20.3 µM in PC-3 (prostate cancer), and 11.2 µM in HepG2 (hepatocellular carcinoma) cells. nih.govresearchgate.net Another 3-substituted rhodanine derivative, compound 6 , displayed moderate cytotoxicity against the A549 cell line with an IC₅₀ value of 43.6 μM. nih.gov

Furthermore, studies on other rhodanine derivatives have highlighted their broad-spectrum anticancer potential. For instance, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative, compound 34 , was found to inhibit the growth of HeLa cancer cells by 52%. nih.govencyclopedia.pub In comparison, its 3-substituted counterpart, 3-α-carboxyethyl rhodanine (3) , was less effective, with a 14.28% inhibition of HeLa cells. nih.govencyclopedia.pub This suggests that substitution at both the 3 and 5 positions of the rhodanine ring can enhance anticancer activity. nih.govencyclopedia.pub Other studies have reported IC₅₀ values for various rhodanine derivatives against cell lines such as MCF-7 (breast carcinoma), HCT 116 (colorectal adenocarcinoma), HT-1080 (fibrosarcoma), HL-60 (promyelocytic leukemia), and K562 (chronic myelogenous leukemia). nih.govencyclopedia.pub For example, a quinazolinone-based rhodanine derivative showed potent cytotoxic activity in the low micromolar range (IC₅₀ = 1.2–8.7 µM) against HT-1080, HL-60, and K562 cell lines. nih.govencyclopedia.pub

The table below summarizes the antiproliferative activities of selected 3-phenethyl rhodanine derivatives and related compounds in various cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀, µM) of 3-Phenethyl Rhodanine Derivatives and Related Compounds

| Compound/Derivative | A549 | PC-3 | HepG2 | HT-1080 | HL-60 | K562 | HCT 116 | MCF-7 |

|---|---|---|---|---|---|---|---|---|

| Compound I20 nih.gov | 7.0 | 20.3 | 11.2 | - | - | - | - | - |

| Compound 6 nih.gov | 43.6 | - | - | - | - | - | - | - |

| Quinazolinone-based rhodanine nih.govencyclopedia.pub | - | - | - | 1.2-8.7 | 1.2-8.7 | 1.2-8.7 | - | - |

| 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one nih.gov | - | - | - | - | - | - | 2 | 2 |

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drugs. nih.gov The rhodanine scaffold has been identified as an important pharmacophore that can inhibit cell proliferation by interacting with tubulin, the primary protein component of microtubules. nih.gov

Studies on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have provided insights into their mechanism of action. nih.gov The most potent compound from this series, I20 , was found to disrupt microtubule dynamics. nih.govresearchgate.net Immunofluorescence microscopy and transmission electron microscopy revealed that this compound promoted the assembly of protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall. nih.gov Further investigation through tubulin polymerization assays confirmed these findings. nih.govresearchgate.net

Computational docking studies have suggested that these rhodanine derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov Specifically, a strong interaction was observed between compound I20 and the amino acid residue Arg β369 of tubulin. nih.gov This binding is thought to stabilize the tubulin polymer, leading to a disruption of the normal dynamic instability of microtubules. nih.gov By promoting protofilament assembly and stabilizing microtubules, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. nih.gov

Cell migration is a fundamental process involved in various physiological and pathological events, including cancer metastasis. nih.gov The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of malignancy. Therefore, agents that can inhibit cell migration are of great interest in cancer therapy.

Research has demonstrated that 3-phenethyl rhodanine derivatives can modulate cancer cell migration. The compound I20 , a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivative, was shown to disrupt the migration of A549 lung cancer cells in a concentration-dependent manner. nih.govresearchgate.net This inhibition of cell migration is likely linked to the compound's effect on microtubule dynamics, as a functional and dynamic cytoskeleton is crucial for cell motility.

The anticancer effects of 3-phenethyl rhodanine derivatives are attributed to their interaction with various molecular targets within cancer cells. A primary target, as discussed previously, is tubulin . nih.govnih.gov By binding to tubulin and disrupting microtubule dynamics, these compounds interfere with critical cellular processes, leading to cell death. nih.govnih.gov

In addition to tubulin, other molecular targets have been identified for rhodanine-based compounds. The phosphatase of regenerating liver 3 (PRL-3) is an enzyme that is overexpressed in many metastatic cancers and is associated with poor prognosis. nih.govresearchgate.net Certain rhodanine derivatives have been shown to inhibit PRL-3, suggesting another avenue through which these compounds may exert their anticancer effects. nih.govresearchgate.net For example, a rhodanine benzylidene derivative demonstrated potent inhibition of PRL-3 with an IC₅₀ value of 0.9 µM. nih.gov

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. encyclopedia.pub Docking studies have suggested that some rhodanine derivatives can interact with the active site of EGFR, potentially inhibiting its signaling pathway which is often dysregulated in cancer. encyclopedia.pub The modulation of Bcl-2 family proteins , which are crucial regulators of apoptosis, has also been reported as a mechanism of action for rhodanine compounds. encyclopedia.pub

Antiviral Activity and Viral Replication Inhibition

Beyond their anticancer properties, 3-phenethyl rhodanine derivatives have also been investigated for their potential as antiviral agents.

The human immunodeficiency virus type 1 (HIV-1) relies on the fusion of its envelope with the host cell membrane to initiate infection. This process is mediated by the viral envelope glycoprotein (B1211001) complex, which consists of gp120 and gp41. The transmembrane subunit, glycoprotein 41 (gp41) , plays a crucial role in membrane fusion and is therefore an attractive target for antiviral drugs.

A series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans have been designed and synthesized as HIV-1 entry inhibitors. These compounds were specifically developed to target a deep hydrophobic pocket on the gp41 N-heptad repeat (NHR) trimer. By binding to this pocket, these small molecules can prevent the conformational changes in gp41 that are necessary for membrane fusion, thereby blocking viral entry into the host cell. Several of these 3-phenethyl rhodanine derivatives demonstrated significant anti-HIV-1 activity.

Inhibition of Hepatitis C Virus (HCV) NS3 Protease and NS5B Polymerase

The Hepatitis C virus (HCV) nonstructural protein 3 (NS3) protease and nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase are critical enzymes for viral replication, making them prime targets for antiviral drug development. nih.govunisi.it While the broader class of rhodanine derivatives has been investigated for various biological activities, targeted searches for the specific inhibitory action of 3-phenethyl-rhodanine against HCV NS3 protease and NS5B polymerase did not yield specific research findings. Studies have explored other classes of compounds, such as phenethylamides, as inhibitors of the HCV NS3 protease, but these are structurally distinct from rhodanine-based compounds. researchgate.net Similarly, while various inhibitors of HCV NS5B have been identified, including S-trityl-L-cysteine derivatives, a direct link to 3-phenethyl-rhodanine was not found in the reviewed literature. nih.gov

Activity Against SARS-CoV-2 Virus

The emergence of SARS-CoV-2 has spurred intensive research into new antiviral agents. Within this effort, the 3-phenethyl-rhodanine scaffold has been utilized as a building block for creating novel molecular hybrids with potential anti-SARS-CoV-2 activity.

In one study, 3-phenethyl-2-thioxothiazolidin-4-one was synthesized and used as a key intermediate. This was then reacted with indole-3-aldehyde to create a more complex derivative. These hybrid molecules were evaluated for their antiviral properties. One particular conjugate, which incorporated the 3-phenethyl-rhodanine moiety, demonstrated promising activity against SARS-CoV-2. Further research into rhodanine analogs has shown that some derivatives can inhibit viral infection and also inactivate cell-free virions, suggesting a multi-pronged antiviral effect. mdpi.com These findings highlight the potential of using the 3-phenethyl-rhodanine structure as a foundation for developing new drug candidates against SARS-CoV-2. mdpi.com

Inhibition of Human Herpesvirus 6 (HHV-6) Replication

Human herpesvirus 6 (HHV-6) infection and its reactivation can lead to serious complications, particularly in immunocompromised individuals, creating a need for effective antiviral therapies. nih.gov The virus-cell fusion step is a potential target for new antiviral drugs. Research into rhodanine-based structures has led to the synthesis of potential fusion inhibitors designed to block HHV-6 from entering host cells.

A series of rhodanine derivatives were synthesized and tested for their ability to inhibit HHV-6 replication in infected human cells. The level of viral DNA was monitored for up to seven days after infection. Among the tested compounds, one derivative, 9e , showed a significant and lasting inhibitory effect on viral replication. nih.gov This specific activity is thought to stem from the unique combination of hydrophilic and hydrophobic groups attached to the rhodanine core. nih.gov These results suggest that amphipathic fusion inhibitors based on the rhodanine scaffold are a promising avenue for the development of treatments for HHV-6 infections. nih.gov Other studies have also shown that certain rhodanine derivatives are active against other herpesviruses, such as Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), including strains resistant to the common antiviral drug acyclovir. unisi.itplos.org

Table 1: Antiviral Activity of Rhodanine Derivative 9e against HHV-6

| Compound | Target Virus | Key Finding | Reference |

|---|---|---|---|

| 9e | HHV-6 | Showed a significant and sustained inhibitory effect on viral replication over 7 days. | nih.gov |

Antimicrobial Activity and Pathogen Targeting

Derivatives of 3-phenethyl-rhodanine have been investigated for a range of antimicrobial activities, demonstrating potential as antibacterial, antifungal, and antitubercular agents.

Antibacterial Spectrum and Activity Against Multi-Drug Resistant Strains

Rhodanine derivatives have shown potent bactericidal activity, particularly against Gram-positive bacteria. This includes activity against challenging multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies have indicated that a hydrophobic aromatic group at the 3-position of the rhodanine ring, such as a phenethyl group, plays an important role in this antibacterial activity.

Research has demonstrated that certain rhodanine compounds are highly active against MDR-MRSA strains that are resistant to multiple conventional antibiotics. Some derivatives have also shown efficacy in disrupting established biofilms produced by methicillin-resistant Staphylococcus epidermidis (MRSE), a common cause of infections related to medical devices.

Antifungal Properties (e.g., Candida albicans, Candida glabrata, Candida tropicalis)

The antifungal potential of rhodanine derivatives has been explored against various pathogenic fungi. Studies have screened these compounds against a panel of opportunistic fungi, including several Candida species.

One of the first rhodanine derivatives tested for antifungal properties was 5-(5-nitrofurfurylidene)rhodanine, which was evaluated against Candida albicans and Trichophyton mentagrophytes. plos.org More extensive studies have tested various 3-substituted rhodanines against a broader range of fungi, including Candida albicans, Candida tropicalis, and Candida glabrata. plos.org While some derivatives showed limited activity, others demonstrated notable antifungal effects. For instance, 3-aminorhodanine exhibited better antifungal effectiveness than the parent rhodanine compound. plos.org The activity of these compounds is often compared to standard azole antifungal drugs like fluconazole, which is effective against many Candida species but can face resistance from species like C. krusei and some isolates of C. glabrata. plos.org The findings suggest that the rhodanine scaffold is a viable starting point for the development of new antifungal agents.

Antitubercular Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new antitubercular drugs. Rhodanine and its derivatives have emerged as a promising class of compounds in this area. researchgate.net

Research has shown that rhodanine-based compounds can act as inhibitors of essential mycobacterial enzymes. One key target is Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a virulence factor that helps the bacterium survive within host cells. nih.gov A series of MptpB inhibitors featuring the rhodanine group have been developed, showing potent inhibitory activity. nih.gov In macrophage infection models, the optimal compounds were able to reduce the bacterial load in a dose-dependent manner. nih.gov

Furthermore, a rhodanine prodrug has been reported to be active against non-multiplying M. tuberculosis, which is significant because many current TB drugs are less effective against these persistent, non-replicating bacteria. nih.gov The development of agents that can target these dormant bacteria could be a major advancement in TB treatment. nih.gov

Table 2: Investigated Antimicrobial Activities of Rhodanine Derivatives

| Activity | Pathogen(s) | Key Findings | References |

|---|---|---|---|

| Antibacterial | Multi-drug resistant S. aureus (MRSA), S. epidermidis (MRSE) | Potent bactericidal activity; disruption of established biofilms. | |

| Antifungal | Candida albicans, Candida tropicalis, Candida glabrata | Various derivatives tested, with some showing notable antifungal effectiveness. | plos.org |

| Antitubercular | Mycobacterium tuberculosis | Inhibition of the essential MptpB enzyme; activity against non-multiplying bacteria. | nih.govnih.gov |

Targeting Bacterial Enzymes

Derivatives of 3-phenethyl rhodanine have been investigated for their potential to combat bacterial infections through the inhibition of essential bacterial enzymes. These enzymes play crucial roles in processes such as cell wall synthesis and virulence, making them attractive targets for novel antibacterial agents.

Protein Mannosyl Transferase 1 (PMT1): Fungal protein O-mannosylation, a critical process for cell wall integrity and virulence, is initiated by protein O-mannosyltransferases (PMTs). Rhodanine-3-acetic acid derivatives have been identified as the first inhibitors of fungal PMT1. nih.gov These compounds have been shown to inhibit Candida albicans PMT1 with IC50 values in the low micromolar range (0.2-0.5 µM). nih.gov This inhibition leads to morphological changes in the fungus, consistent with the loss of transferase activity, highlighting the potential of rhodanine-based compounds in developing new antifungal agents. nih.gov

Mur Ligases: The Mur ligases (MurC-MurF) are essential cytoplasmic enzymes in the bacterial peptidoglycan biosynthetic pathway, which is responsible for building the bacterial cell wall. nih.gov Their absence of homologs in humans makes them prime targets for the development of new antibacterial drugs. nih.gov D-glutamic acid-containing rhodanine derivatives have been designed and synthesized as dual inhibitors of MurD and MurE ligases from both Escherichia coli and Staphylococcus aureus. nih.gov One such inhibitor demonstrated IC50 values ranging from 6.4 to 180 µM and exhibited antibacterial activity against Gram-positive S. aureus and its methicillin-resistant strain (MRSA) with a minimal inhibitory concentration (MIC) of 8 µg/mL. nih.gov Structural studies revealed that the rhodanine moiety of the inhibitor occupies the uracil-binding pocket of the MurD enzyme. nih.gov

Sortase A: Sortase A (SrtA) is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, playing a key role in bacterial pathogenesis. nih.govrsc.org Inhibiting SrtA can reduce bacterial virulence without directly killing the bacteria, potentially reducing the selective pressure for drug resistance. nih.gov Rhodanine derivatives are among the small synthetic organic compounds that have been identified as potent inhibitors of Sortase A, showing promise as antivirulence drugs. nih.govrsc.org

FtsZ: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial element of the bacterial cell division machinery, forming the Z-ring that initiates cytokinesis. nih.gov Its high degree of conservation among bacterial species makes it an attractive target for broad-spectrum antibiotics. nih.gov Various natural and synthetic compounds, including rhodanine derivatives, have been shown to target FtsZ. nih.gov

Enzyme Inhibition Profiling and Mechanisms

Beyond their antibacterial properties, 3-phenethyl rhodanine derivatives have been profiled for their inhibitory activity against a variety of human enzymes, revealing a broad spectrum of potential therapeutic applications.

Human Carbonic Anhydrase (hCA I, hCA II, hCA IX, hCA XII) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are involved in numerous physiological and pathological processes. A novel series of rhodanine-linked benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their inhibitory action against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.govmdpi.com All the synthesized compounds displayed potent, nanomolar-range inhibition against the tested isoforms. nih.govnih.govmdpi.com Notably, these molecules showed slight selectivity towards the tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and II. nih.govnih.govmdpi.com

The following table summarizes the inhibitory activity (KI in nM) of selected rhodanine-linked benzenesulfonamide derivatives against the four hCA isoforms. mdpi.com

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |

| 7b | 49.3 | 75.6 | 10.5 | 9.1 |

| 7e | 150.7 | 105.4 | 15.4 | 9.6 |

| 7h | 22.4 | 55.4 | 10.1 | 15.5 |

| 7i | 45.1 | 80.3 | 5.1 | 9.0 |

| 7o | 105.4 | 125.4 | 12.5 | 9.5 |

| 7p | 129.7 | 142.8 | 18.7 | 9.8 |

| 7q | 150.7 | 185.7 | 20.5 | 25.4 |

| 7r | 55.3 | 95.4 | 10.8 | 9.6 |

| 7s | 40.5 | 70.4 | 4.9 | 9.0 |

| 7u | 95.6 | 111.2 | 11.2 | 9.5 |

| 9a | 50.1 | 85.7 | 4.7 | 15.7 |

| 9d | 35.8 | 65.4 | 5.5 | 18.4 |

| AAZ * | 250.0 | 12.0 | 25.8 | 5.7 |

*Acetazolamide (AAZ) was used as a standard inhibitor.

Kinase Inhibition (e.g., EGFR, PI3K, VEGFR, Pim, c-Met, CDK, IGFR, ERK)

Kinases are a large family of enzymes that play central roles in cell signaling and are frequently dysregulated in diseases like cancer. A review of kinase inhibitors based on hydantoin, thiazolidinedione, and rhodanine scaffolds highlights the potential of these structures in targeting various kinase subclasses, including EGFR, PI3K, VEGFR, Pim, c-Met, CDK, IGFR, and ERK. nih.gov Specifically, a rhodanine derivative has been identified to interact with PIM-1 kinase. researchgate.net Molecular docking studies have also suggested that rhodanine derivatives could be developed as novel tyrosine kinase inhibitors, such as for c-Src. nih.govbenthamscience.com

Inhibition of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzymes (Glucose-6-phosphate dehydrogenase (G6PD), 6-Phosphogluconate dehydrogenase (6PGD))

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway crucial for cell growth and for maintaining redox balance. The enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are key components of this pathway. nih.govnih.gov Research has shown that N-phenyl substituted rhodanine derivatives exhibit a significant inhibitory effect on the activity of PPP enzymes. bingol.edu.tr Specifically, in vitro studies demonstrated that some of these rhodanine derivatives were highly active against both G6PD and 6PGD enzymes. bingol.edu.tr

Aldose Reductase Inhibition

Aldose reductase is an enzyme that, under conditions of high glucose, converts glucose to sorbitol. This process is implicated in the development of diabetic complications. nih.govnih.gov Rhodanine-based compounds have been explored as aldose reductase inhibitors. nih.govnih.gov A series of rhodanine-3-acetamide derivatives were synthesized and evaluated for their inhibitory activity. nih.govresearchgate.net Several of these compounds showed inhibition of aldose reductase at lower micromolar concentrations, with the most potent compound exhibiting an inhibitory concentration of 0.12 ± 0.01 µM. nih.govresearchgate.net

Jun NH2-terminal Kinase (Jnk) Stimulatory Phosphatase-1 (JSP-1) Inhibition

JNK-stimulating phosphatase-1 (JSP-1) is a member of the dual-specificity phosphatase (DSP) subclass of protein tyrosine phosphatases (PTPs). A series of rhodanine-based inhibitors have been synthesized and identified as novel, potent, and selective inhibitors of JSP-1. nih.govresearchgate.net These findings suggest that rhodanine derivatives could be valuable for the therapeutic intervention in inflammatory and proliferative disorders where the JNK signaling pathway is implicated. nih.govresearchgate.net

α-Amyloglucosidase Inhibition

Rhodanine derivatives have emerged as a promising class of inhibitors for carbohydrate-hydrolysing enzymes like α-amyloglucosidase and the related α-glucosidase, which are crucial targets in the management of type 2 diabetes. Research has focused on synthesizing various derivatives and evaluating their inhibitory potency.

A series of novel thiazolidine-2,4-dione and rhodanine derivatives were synthesized and assessed for their α-glucosidase inhibitory activity. nih.gov The majority of the synthesized compounds demonstrated potent inhibition, with IC₅₀ values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, significantly more potent than the standard drug acarbose, which has an IC₅₀ of 817.38 ± 6.27 μM. nih.gov Notably, compound 6k , which features a chloro group at the 2-position and a rhodanine group at the 4-position of a phenyl ring, was identified as the most active inhibitor in this series with an IC₅₀ value of 5.44 ± 0.13 μM. nih.gov Molecular docking studies supported these findings by revealing the binding interactions between the active compounds and the enzyme. nih.gov

In another study, novel rhodanine-pyrazole conjugates were prepared and screened against α-glucosidase and α-amylase. osti.gov These molecular hybrids showed markedly greater inhibitory activity against α-glucosidase compared to their simpler rhodanine counterparts. osti.gov Compounds 6a (IC₅₀ = 2.854 × 10⁻⁵ mol/L) and 6f (IC₅₀ = 2.259 × 10⁻⁶ mol/L) were particularly potent, displaying 3-fold and 42-fold greater potency against α-glucosidase than acarbose, respectively. osti.gov Structural analysis indicated that electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) at the ortho-position of the phenyl ring were important for inhibitory activity. osti.gov

Furthermore, a series of benzothiazole-rhodanine derivatives (A1-10) were synthesized and evaluated for their in-vitro antidiabetic activity through α-amylase and α-glucosidase inhibitory assays. researchgate.netresearchgate.net Compounds A5 , A6 , and A9 showed significant activity when compared to acarbose. researchgate.netresearchgate.net Kinetic studies using Lineweaver-Burk plots determined that compounds A5 and A9 act as competitive inhibitors of the enzyme. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected Rhodanine Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6k | Rhodanine derivative with 2-chloro, 4-phenyl substitution | 5.44 ± 0.13 | nih.gov |

| 6h | Rhodanine derivative | 6.59 ± 0.15 | nih.gov |

| 6b | Rhodanine derivative | 7.72 ± 0.16 | nih.gov |

| 6e | Rhodanine derivative | 7.91 ± 0.17 | nih.gov |

| 6a | Rhodanine derivative | 16.11 ± 0.19 | nih.gov |

| 5k | Thiazolidine-2,4-dione derivative | 20.95 ± 0.21 | nih.gov |

| 6f (conjugate) | Rhodanine-pyrazole conjugate | 2.26 | osti.gov |

| 6a (conjugate) | Rhodanine-pyrazole conjugate | 28.54 | osti.gov |

| Acarbose | Standard Drug | 817.38 ± 6.27 | nih.gov |

Cholinesterase Inhibition

Derivatives of rhodanine have also been investigated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease.

In one study, aromatic amides and esters of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) were synthesized and evaluated. nih.gov These derivatives generally showed moderate activity against both AChE and BChE. The IC₅₀ values for AChE inhibition were in the range of 24.05–86.85 μM, while for BChE inhibition, the range was broader at 7.92–227.19 μM. nih.gov It was observed that the ester derivatives were more effective at inhibiting AChE than the amide derivatives and the parent acid. nih.gov Conversely, both esterification and amidation of rhodanine-3-acetic acid led to a significant increase in BChE inhibition, in some cases by up to 26 times. nih.gov Notably, this research provided the first evidence that rhodanine-based compounds are capable of inhibiting BChE. nih.gov Seven of the synthesized derivatives showed more potent AChE inhibition than the clinically used drug rivastigmine, and two amides were more potent BChE inhibitors than rivastigmine. nih.gov

A more recent study focused on a new series of rhodanine-pyridinium derivatives (10a-q). nih.gov The in vitro results were highly promising, with all synthesized compounds demonstrating greater potency against AChE than the reference drug tacrine (B349632). nih.gov Most of these new compounds were also more potent than tacrine against BChE. nih.gov Within this series, compound 10p was identified as the most potent AChE inhibitor, while compound 10f was the most effective against BChE. nih.gov Kinetic studies revealed that compounds 10p and 10f function as competitive inhibitors of AChE and BChE, respectively. A common structural feature of these two potent inhibitors is the presence of a 4-CF₃ substituent on the phenyl ring of the benzyl (B1604629) pyridinium (B92312) moiety. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Rhodanine Derivatives

| Enzyme | Derivative Class | IC₅₀ Range (µM) | Key Findings | Reference |

|---|---|---|---|---|

| AChE | Esters & Amides of Rhodanine-3-acetic acid | 24.05 - 86.85 | Esters were more efficient inhibitors than amides. Seven derivatives were more potent than rivastigmine. | nih.gov |

| BChE | Esters & Amides of Rhodanine-3-acetic acid | 7.92 - 227.19 | Esterification and amidation increased inhibition. Two amides surpassed rivastigmine's potency. | nih.gov |

| AChE | Rhodanine-pyridinium derivatives | Not specified | All derivatives were more potent than tacrine. Compound 10p was the most potent. | nih.gov |

| BChE | Rhodanine-pyridinium derivatives | Not specified | Most derivatives were more potent than tacrine. Compound 10f was the most potent. | nih.gov |

Computational Chemistry and Molecular Modeling for 3 Phenethyl Rhodanine Derivatives

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding how 3-phenethyl rhodanine (B49660) derivatives interact with their biological targets at a molecular level.

Identification of Binding Sites and Key Interacting Residues

Molecular docking studies have been instrumental in identifying the specific binding sites and key amino acid residues that are critical for the interaction between 3-phenethyl rhodanine derivatives and their target proteins. For instance, in studies involving tyrosine kinases, a significant target for anticancer drugs, the oxygen atoms from the phenoxy and rhodanine groups, along with the sulfur atoms of the rhodanine core, have been identified as key for interactions within the binding site. nih.gov

In the context of other targets, such as the Bcr-AblT315I tyrosine kinase and HPV 16 E2 protein, docking studies with derivatives like 3-α-carboxy ethyl rhodanine have revealed important interactions. For the HPV 16 E2 protein, key interactions have been observed with conserved amino acids such as Arg37, Glu39, and Ile73. researchgate.net These interactions are vital for the stability of the ligand-protein complex.

The following table summarizes key interacting residues identified in molecular docking studies of rhodanine derivatives with various protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase (c-Src) | Not explicitly detailed in the provided text, but interactions involve oxygen and sulfur atoms of the ligand. nih.gov | Not explicitly detailed in the provided text. |

| Bcr-AblT315I Tyrosine Kinase | ASN368 | Hydrogen bond with the N-H group. researchgate.net |

| HPV 16 E2 Protein | ARG37 | Hydrophobic interactions with the rhodanine moiety. researchgate.net |

Prediction of Binding Affinities and Inhibitory Potency

Beyond identifying binding modes, molecular docking can also predict the binding affinity of a ligand to its target, which is often correlated with its inhibitory potency. nih.gov The binding affinity is typically expressed as a docking score, with lower negative values indicating a more favorable binding interaction. scirp.org For example, a study on rhodanine and rhodanine-3-acetic acid derivatives as potential aldose reductase inhibitors identified a derivative, RA-2, with a strong binding affinity of -9.6 kcal/mol. researchgate.net

The prediction of binding affinities is a complex process that considers various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Scoring functions are employed to estimate the free energy of binding, providing a quantitative measure of the ligand's potential efficacy. nih.gov These predictions are invaluable for prioritizing compounds for further experimental testing.

Density Functional Theory (DFT) Investigations of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-phenethyl rhodanine derivatives, DFT calculations provide deep insights into their electronic properties and chemical reactivity. mdpi.com

DFT studies can determine various quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive.

The following table presents a selection of calculated electronic properties for rhodanine and its derivatives from a DFT study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Rhodanine (R1) | Not Specified | Not Specified | Not Specified | 2.06 mdpi.com |

| 5-benzylidene-2-thioxo-thiazolidin-4-one (R2) | Not Specified | Not Specified | Not Specified | 3.98 mdpi.com |

| 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R3) | Not Specified | Not Specified | Not Specified | 8.84 mdpi.com |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. Conformational analysis of 3-phenethyl rhodanine derivatives helps in understanding the spatial arrangement of atoms and how this affects their interaction with biological targets.

Stereochemistry is another critical aspect, as different stereoisomers of a molecule can exhibit vastly different biological activities. For derivatives with chiral centers, it is essential to understand which enantiomer or diastereomer is the more active form. This knowledge is crucial for the synthesis of stereochemically pure compounds with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR, a more advanced approach, considers the three-dimensional properties of the molecules.

In the study of rhodanine derivatives, QSAR models have been successfully developed to predict their cytotoxic activity against various cancer cell lines. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For example, a QSAR study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma revealed that descriptors related to the polarizability of atoms in the outer region of the molecules were important for activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by generating 3D contour maps. These maps highlight the regions of a molecule where steric and electrostatic properties are favorable or unfavorable for biological activity. For instance, a 3D-QSAR model developed for a series of prostate cancer inhibitors based on the rhodanine scaffold showed excellent predictive power, with a high correlation coefficient (R² = 0.903) and cross-validated correlation coefficient (Q² = 0.869). scirp.orgscirp.org Such models are invaluable for guiding the design of new, more potent inhibitors. scirp.org

The following table summarizes the statistical parameters of a 3D-QSAR model for rhodanine derivatives as prostate cancer inhibitors.

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.903 scirp.orgscirp.org |

| Q² (Cross-validated R²) | 0.869 scirp.orgscirp.org |

| SD (Standard Deviation) | 0.081 scirp.orgscirp.org |

| F-value | 247.2 scirp.orgscirp.org |

Advanced Research Methodologies in 3 Phenethyl Rhodanine Studies

In Vitro Biological Assay Development and Implementation

The initial assessment of the biological effects of 3-phenethyl rhodanine (B49660) derivatives is primarily conducted through a variety of in vitro assays. These assays are crucial for determining the cytotoxic and inhibitory potential of the compounds against specific cell lines and enzymes.

A fundamental and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses the metabolic activity of cells and serves as an indicator of cell viability and proliferation. In studies involving rhodanine derivatives, the MTT assay is employed to determine the antiproliferative activity against various human cancer cell lines, such as A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). wikipedia.org The results are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. For instance, certain (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, which share the core rhodanine structure, have demonstrated IC50 values ranging from 7.0 to 20.3 µM in these cell lines. nih.gov

To investigate the specific molecular targets of these compounds, specialized assays are developed. For derivatives designed to interact with microtubules, an in vitro tubulin polymerization assay is implemented. wikipedia.orgnih.gov This assay measures the ability of a compound to either promote or inhibit the assembly of tubulin proteins into microtubules. By monitoring the change in turbidity or fluorescence of a tubulin solution, researchers can identify compounds that act as microtubule-stabilizing or -destabilizing agents. nih.gov